3-(Chloromethyl)-1-(3,3,3-trifluoropropyl)pyrazole

Lipophilicity ADME Drug Design

Sourcing heterocyclic building blocks with both a reactive electrophilic handle and a metabolically stable fluorinated side chain often requires multi-step custom synthesis. This compound solves that by providing a ready-to-use pyrazole core for rapid analoging. Key advantages: • Dual functionality: Chloromethyl group enables versatile SN2 diversification; 3,3,3-trifluoropropyl chain enhances lipophilicity and metabolic stability. • Ligand precursor: Displace chloride with thiolates or phosphides to generate chelating ligands for transition metal catalysis. • Library synthesis: Minimizes synthetic steps in exploring structure-activity relationships for agrochemical or pharmaceutical leads.

Molecular Formula C7H8ClF3N2
Molecular Weight 212.6
CAS No. 2243515-87-7
Cat. No. B2769318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-1-(3,3,3-trifluoropropyl)pyrazole
CAS2243515-87-7
Molecular FormulaC7H8ClF3N2
Molecular Weight212.6
Structural Identifiers
SMILESC1=CN(N=C1CCl)CCC(F)(F)F
InChIInChI=1S/C7H8ClF3N2/c8-5-6-1-3-13(12-6)4-2-7(9,10)11/h1,3H,2,4-5H2
InChIKeyFBXXTWYKDVCVLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Chloromethyl)-1-(3,3,3-trifluoropropyl)pyrazole for Chemical Synthesis


3-(Chloromethyl)-1-(3,3,3-trifluoropropyl)pyrazole is a heterocyclic building block belonging to the N-alkylated pyrazole class. It is characterized by a chloromethyl group at the 3-position and a 3,3,3-trifluoropropyl substituent at the 1-position of the pyrazole ring. The compound has a molecular formula of C7H8ClF3N2 and a molecular weight of 212.60 g/mol . Its SMILES notation is FC(F)(F)CCn1ccc(CCl)n1 . This structure provides a unique combination of a reactive electrophilic center (chloromethyl) and a lipophilic, metabolically stable fluorinated side chain (trifluoropropyl) .

Electrophilic Handle Chloromethyl for SN2 diversification Late-stage functionalization compatible
Fluorinated Side Chain Trifluoropropyl enhances lipophilicity Reported metabolic stability context
Synthetic Utility Building block for pyrazole libraries Supports ligand and scaffold synthesis

Unique Reactivity of 3-(Chloromethyl)-1-(3,3,3-trifluoropropyl)pyrazole


The combined presence of a chloromethyl group and a trifluoropropyl chain in this pyrazole derivative creates a distinct reactivity and physicochemical profile that cannot be replicated by unsubstituted pyrazoles or those bearing only one of these functional groups [1]. The chloromethyl moiety serves as a versatile electrophilic handle for nucleophilic substitution, enabling late-stage diversification, while the trifluoropropyl group enhances lipophilicity and metabolic stability [2]. Substituting with a non-halogenated alkyl chain or a different electrophile would significantly alter the compound's behavior in coupling reactions and its downstream biological or material properties [1].

!
Non-fluorinated propyl analogs lack the trifluoropropyl group and may not provide comparable lipophilicity or metabolic stability in downstream compounds.
!
3-Methyl analogs lack the chloromethyl electrophilic center, limiting direct SN2 diversification options for late-stage functionalization.
!
4-Bromo-3-methyl analogs involve different synthetic routes and may present distinct reactivity profiles in cross-coupling versus nucleophilic substitution.

3-(Chloromethyl)-1-(3,3,3-trifluoropropyl)pyrazole vs. Analogs


Enhanced Lipophilicity over Non-Fluorinated Analog

The trifluoropropyl substituent in the target compound significantly increases lipophilicity compared to a non-fluorinated propyl analog. Based on structure-property relationships for pyrazole derivatives, replacement of a propyl group with a 3,3,3-trifluoropropyl group is predicted to increase logP by approximately 1.5–2.0 log units [1]. This enhancement correlates with improved membrane permeability and metabolic stability in drug-like molecules [2].

Lipophilicity
Class-level
ΔlogP ≈ +1.6
Target predicted logP: ~2.8 vs Propyl analog: ~1.2 (in silico)
Reported lipophilicity context; may support permeability screening.
In silico prediction; experimental validation recommended.
Lipophilicity ADME Drug Design

Versatile Chloromethyl Handle for Diversification

The chloromethyl group at the 3-position provides a reactive electrophilic center for nucleophilic substitution, enabling late-stage functionalization to thioethers, phosphines, amines, and other derivatives [1]. In contrast, 3-methyl-1-(3,3,3-trifluoropropyl)pyrazole lacks this reactive handle and cannot be directly diversified through simple SN2 chemistry. The chloride can be displaced under mild conditions (e.g., with sodium thiolates or phosphines in DMF at room temperature) [1].

Reactivity
Head-to-head
SN2-reactive vs non-reactive
Chloromethyl displaces with thiols, amines, phosphines under mild conditions
Supports late-stage diversification workflow.
Mild conditions reported (DMF, RT); scope may vary by nucleophile.
Synthetic Chemistry Building Block Diversification

Scalable Synthesis and Higher Yields

The target compound belongs to the class of 3-(chloromethyl)pyrazoles, for which a robust and scalable synthetic route has been established. The method allows for the preparation of 5-substituted 3-(chloromethyl)pyrazoles on a 30-gram scale within 2 days in excellent overall yield [1]. In contrast, the synthesis of 4-bromo-3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole often involves multi-step procedures with lower reported yields and more hazardous bromination conditions .

Scalability
Cross-study
30 g scale, 2-day protocol
Class of 3-(chloromethyl)pyrazoles; reported efficient yield
Reported scalability context for research programs.
Class-level evidence; specific batch validation may be needed.
Process Chemistry Scalability Synthetic Yield

Key Applications of 3-(Chloromethyl)-1-(3,3,3-trifluoropropyl)pyrazole


Phosphine and Thioether Ligands for Catalysis

The chloromethyl group serves as an ideal anchor for introducing soft donor atoms such as phosphorus or sulfur. Following the methodology of Grotjahn et al., the chloride can be displaced with sodium thiolates or phosphides to generate pyrazole-based chelating ligands [1]. These ligands are valuable in homogeneous catalysis, particularly for transition metal complexes where the pyrazole N-H group can participate in secondary coordination sphere interactions [1].

Late-Stage Diversification in Drug Discovery

The combination of a fluorinated side chain and a reactive chloromethyl handle makes this compound an excellent core for generating diverse compound libraries. The trifluoropropyl group enhances metabolic stability and membrane permeability [2], while the chloromethyl group allows for rapid analoging via SN2 reactions with amines, alcohols, or thiols. This dual functionality reduces the number of synthetic steps required to explore structure-activity relationships.

Agrochemical Intermediate for Fluorinated Pesticides

Fluorinated pyrazoles are prominent scaffolds in modern agrochemicals (e.g., fipronil derivatives). The 3,3,3-trifluoropropyl group imparts favorable environmental fate properties and increased potency [2]. The chloromethyl handle enables attachment to various aromatic or heterocyclic pharmacophores, positioning this compound as a key intermediate for developing next-generation crop protection agents.

Application
Selection Property
Validation Focus
Phosphine / Thioether Ligand Synthesis
Chloromethyl electrophilic displacement
Nucleophilic substitution efficiency with P/S nucleophiles
Bioactive Molecule Diversification
Dual-function reactivity profile
SN2 diversification scope and fluorinated scaffold stability
Fluorinated Agrochemical Intermediate Research
Trifluoropropyl physicochemical profile
Environmental fate and stability assessment

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